2,4-Difluoro-6-(trifluoromethyl)aniline
Description
2,4-Difluoro-6-(trifluoromethyl)aniline is a halogenated aniline derivative characterized by two fluorine atoms at the 2- and 4-positions and a trifluoromethyl (-CF₃) group at the 6-position of the aromatic ring. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group enhances lipophilicity and metabolic stability, while fluorine atoms modulate electronic effects and binding interactions in biological systems .
Properties
CAS No. |
1240562-12-2 |
|---|---|
Molecular Formula |
C7H4F5N |
Molecular Weight |
197.10 g/mol |
IUPAC Name |
2,4-difluoro-6-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H4F5N/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H,13H2 |
InChI Key |
PUFNGLYJOKWCQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-6-(trifluoromethyl)aniline typically involves the introduction of fluorine atoms and a trifluoromethyl group onto an aniline derivative. One common method is the halogenation of aniline followed by nucleophilic substitution reactions. For example, starting with 2,4-difluoroaniline, the trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes that ensure high yield and purityThe process typically involves halogenation, nucleophilic substitution, and purification steps .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: The fluorine atoms and trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
2,4-Difluoro-6-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, which can enhance their stability and bioavailability.
Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2,4-Difluoro-6-(trifluoromethyl)aniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms and a trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, as well as improve its metabolic stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the aniline ring critically influences reactivity and biological activity:
- 2-(Trifluoromethyl)aniline derivatives (e.g., from ): These compounds exhibit high biological activity and low cytotoxicity due to the ortho-substituted -CF₃ group, which reduces basicity (ortho effect) and enhances steric hindrance. For example, derivatives 30a and 31a (2-(trifluoromethyl)aniline-based) showed superior activity compared to para-substituted analogs .
- 4-(Trifluoromethyl)aniline derivatives (e.g., ): These derivatives, such as compounds 4a–d , demonstrated strong butyrylcholinesterase (BChE) inhibition (IC₅₀ < 50 µM). However, their activity was inferior to ortho-substituted analogs, likely due to reduced steric effects and higher basicity .
- 3-(Trifluoromethyl)aniline derivatives : These isomers generally showed lower activity, attributed to unfavorable electronic interactions and lack of ortho/para directing effects .
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases logP (lipophilicity) compared to non-fluorinated analogs, enhancing membrane permeability. Difluoro substitution further elevates logP versus mono-fluoro derivatives.
- Basicity : Ortho-fluoro groups reduce the pKa of the aniline NH₂ group (e.g., 2,4-difluoro-6-CF₃-aniline has lower basicity than 4-CF₃-aniline), affecting protonation in biological environments .
Biological Activity
2,4-Difluoro-6-(trifluoromethyl)aniline is a fluorinated aromatic amine that has garnered attention in various fields, including medicinal chemistry and agrochemicals. Its unique structure, characterized by two fluorine atoms at the 2 and 4 positions and a trifluoromethyl group at the 6 position, contributes to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structure
The molecular formula for this compound is . Its structural representation can be described as follows:
- Fluorine Substituents : The presence of multiple fluorine atoms enhances lipophilicity and metabolic stability.
- Functional Groups : The aniline group allows for interactions with biological targets.
Synthesis
The synthesis of this compound typically involves electrophilic aromatic substitution reactions. For instance, aniline can be treated with fluorinating agents like N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms, while trifluoromethyl groups can be introduced using trifluoromethyl iodide (CF3I) under specific conditions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The fluorinated structure enhances its binding affinity to enzymes and receptors, influencing biochemical pathways.
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to cancer and microbial resistance.
- Receptor Modulation : It may modulate receptor activity, impacting cellular signaling processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. Specifically, it has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. The trifluoromethyl group appears to enhance potency compared to non-fluorinated analogs .
Study 1: Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, researchers tested the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth at low concentrations, highlighting its potential as a lead compound for antibiotic development .
Study 2: Anticancer Potential
Another study focused on the anticancer effects of this compound on human cancer cell lines. The findings suggested that it induces apoptosis in cancer cells through specific signaling pathways. Notably, the presence of the trifluoromethyl group was linked to enhanced cytotoxicity compared to similar compounds without this substituent .
Comparative Analysis
| Compound | Biological Activity | Notes |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Exhibits enhanced potency due to fluorination |
| 2,4-Difluoroaniline | Moderate Activity | Lacks trifluoromethyl group |
| 2,6-Difluoroaniline | Low Activity | Different substitution pattern affects reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
